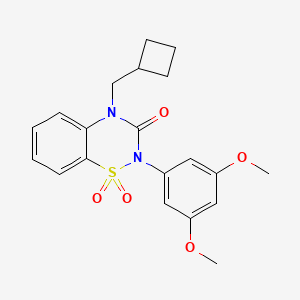![molecular formula C18H23ClN2O2 B6451050 3-chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640822-41-7](/img/structure/B6451050.png)
3-chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine is a cyclic organic compound with a molecular formula of C14H19ClN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is a member of the piperidine family. This compound has been studied extensively due to its potential applications in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
3-chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine exhibits anti-inflammatory properties. It has been investigated for its potential to suppress inflammatory responses in immune cells, such as macrophages. In particular, it can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Boron Reagents in Organic Synthesis
3-chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine contains a boron atom, which is valuable in Suzuki–Miyaura coupling reactions. These reactions enable the synthesis of complex organic molecules. Researchers have explored its use as a boron reagent in various coupling processes .
Eigenschaften
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-16-12-20-9-6-17(16)23-13-14-7-10-21(11-8-14)18(22)15-4-2-1-3-5-15/h1-2,6,9,12,14-15H,3-5,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECWLKTNNFUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)

![tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6450978.png)
![ethyl 5-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6450993.png)


![4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6451013.png)

![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)
![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,4-dimethylbenzamide](/img/structure/B6451030.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B6451031.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6451045.png)